1,3,2-Dioxaphosphorinan-2-amine, N,N-diethyl-5,5-dimethyl-, 2-sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxaphosphorinan-2-amine, N,N-diethyl-5,5-dimethyl-, 2-sulfide is a chemical compound with the molecular formula C8H18N2O2PS It is a member of the dioxaphosphorinan family, which are cyclic phosphorus compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaphosphorinan-2-amine, N,N-diethyl-5,5-dimethyl-, 2-sulfide typically involves the reaction of 2,2-dimethyl-1,3-propane diol with phosphorus oxychloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dry toluene to prevent moisture interference .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxaphosphorinan-2-amine, N,N-diethyl-5,5-dimethyl-, 2-sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different phosphorinan derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amine or sulfide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols are employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphorinan oxides, while substitution reactions produce various substituted derivatives .
Scientific Research Applications
1,3,2-Dioxaphosphorinan-2-amine, N,N-diethyl-5,5-dimethyl-, 2-sulfide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaphosphorinan-2-amine, N,N-diethyl-5,5-dimethyl-, 2-sulfide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming stable complexes. These complexes can then participate in various catalytic and biochemical processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethyl-1,3,2-dioxaphosphorinan-2-one: Another member of the dioxaphosphorinan family with similar structural features.
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: A related compound with a chlorine substituent.
Uniqueness
Its ability to form stable complexes with metal ions sets it apart from other similar compounds .
Properties
CAS No. |
14202-66-5 |
---|---|
Molecular Formula |
C9H20NO2PS |
Molecular Weight |
237.30 g/mol |
IUPAC Name |
N,N-diethyl-5,5-dimethyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinan-2-amine |
InChI |
InChI=1S/C9H20NO2PS/c1-5-10(6-2)13(14)11-7-9(3,4)8-12-13/h5-8H2,1-4H3 |
InChI Key |
GWGIZIIPNYLLDO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)P1(=S)OCC(CO1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.